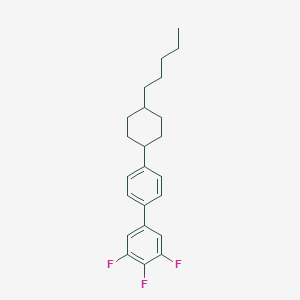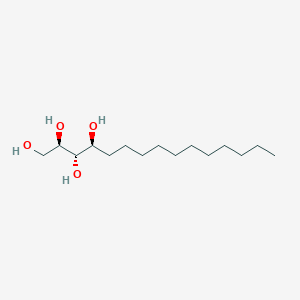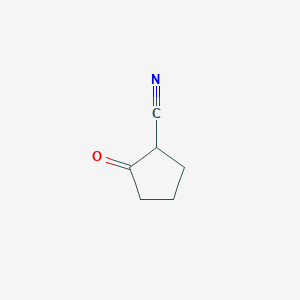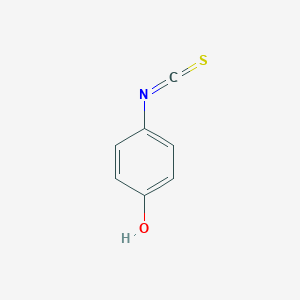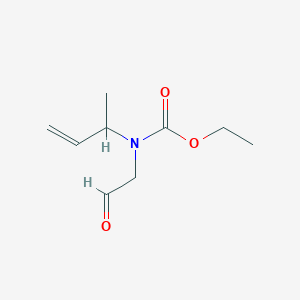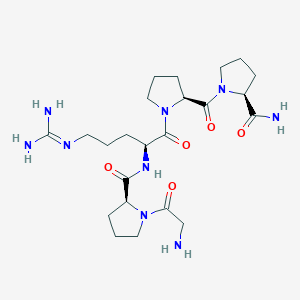
H-Gly-Pro-Arg-Pro-Pro-NH2
描述
H-Gly-Pro-Arg-Pro-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to prevent fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Pro-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, arginine, proline, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated synthesis: Using automated peptide synthesizers to perform the SPPS.
Purification: Employing high-performance liquid chromatography (HPLC) to purify the peptide.
Quality control: Conducting rigorous quality control tests to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
H-Gly-Pro-Arg-Pro-Pro-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in the synthesis of this compound.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the peptide this compound itself. During the synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
科学研究应用
H-Gly-Pro-Arg-Pro-Pro-NH2 has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting fibrin polymerization, which is crucial in understanding blood coagulation mechanisms.
Medicine: Explored for potential therapeutic applications in preventing blood clots and treating coagulation disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying blood coagulation.
作用机制
H-Gly-Pro-Arg-Pro-Pro-NH2 exerts its effects by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This mimicry prevents the polymerization of fibrin, thereby inhibiting the formation of fibrin clots. The peptide interacts with fibrinogen and thrombin, blocking the early steps of fibrin polymerization .
相似化合物的比较
Similar Compounds
H-Gly-Pro-Arg-Pro-NH2: Another peptide that mimics the N-terminal Gly-Pro-Arg region in fibrin and inhibits fibrin polymerization.
H-Gly-His-Arg-Pro-NH2: A peptide with a similar structure but different amino acid sequence, used in similar research applications.
Uniqueness
H-Gly-Pro-Arg-Pro-Pro-NH2 is unique due to its specific sequence, which provides distinct inhibitory effects on fibrin polymerization. Its additional proline residue may confer different structural and functional properties compared to other similar peptides .
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDPMCILXJQF-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)

![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)
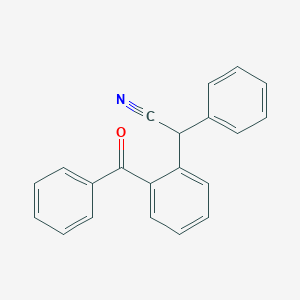
![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)

